Methyl 2-amino-4-(2-thienyl)benzoate
Description
Methyl 2-amino-4-(2-thienyl)benzoate is a benzoic acid derivative featuring a methyl ester group, an amino substituent at the 2-position, and a 2-thienyl moiety at the 4-position of the benzene ring. The thienyl group introduces π-conjugation and electron-rich characteristics, which may influence its reactivity and interactions in biological systems.
Properties
Molecular Formula |
C12H11NO2S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
methyl 2-amino-4-thiophen-2-ylbenzoate |
InChI |
InChI=1S/C12H11NO2S/c1-15-12(14)9-5-4-8(7-10(9)13)11-3-2-6-16-11/h2-7H,13H2,1H3 |
InChI Key |
UDKOHPOUZRPIFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CS2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(2-thienyl)benzoate typically involves the esterification of 2-amino-4-(2-thienyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2-thienyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Methyl 2-amino-4-(2-thienyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(2-thienyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-amino-4-(2-thienyl)benzoate with structurally related compounds, focusing on molecular properties, synthesis, and biological/toxicological profiles:
Key Observations:
Structural Influence on Properties: The thienyl group in the target compound distinguishes it from simpler alkyl benzoates (e.g., methyl benzoate) by enhancing π-stacking capabilities and electronic complexity, which may improve binding in biological targets .
Synthetic Routes :
- Methyl benzoate derivatives are typically synthesized via esterification (e.g., Fischer-Speier) or nucleophilic aromatic substitution. The thienyl group in the target compound may be introduced via Suzuki-Miyaura coupling or direct electrophilic substitution .
Toxicity and Safety: Simple alkyl benzoates (e.g., methyl, ethyl) exhibit low acute toxicity but may cause mild dermal irritation . The amino and thienyl groups in the target compound could alter toxicity profiles, necessitating specific safety evaluations.
Applications: Thiazole- and thiophene-containing analogs (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) are often explored in drug discovery due to their bioisosteric relevance . The target compound’s amino-thienyl motif may similarly position it as a candidate for kinase inhibitors or antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
